4-クロロベンジルアセト酢酸エチル

説明

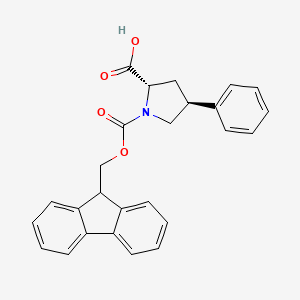

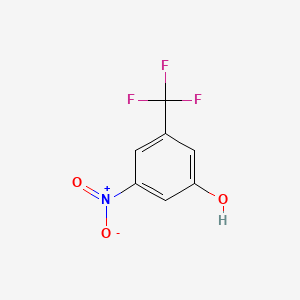

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester, also known as benzylacetoacetic acid ethyl ester, is an important organic compound with various potential applications in scientific research and industrial fields. It has a molecular formula of C13H15ClO3 and a molecular weight of 254.71 g/mol .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can be achieved through the acetoacetic ester synthesis . This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, which is then converted into a ketone . A bulky base like LDA or the anionic version of the alkoxy group is used to form the enolate .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester consists of a benzyl group attached to an acetoacetic acid ethyl ester . The molecule is polar but does not have a hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

The chemical reactions of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester involve the formation of an enolate, which can act as a nucleophile on alkyl halides, acyl (acid) chlorides, and more . These enolates are good at SN2 reactions .Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . This means it is incapable of engaging in intermolecular hydrogen bonding with one another .科学的研究の応用

メチルケトンの合成

4-クロロベンジルアセト酢酸エチル: は、メチルケトンの合成において貴重な試薬です。 このプロセスは、アセト酢酸エステル合成として知られており、ケト基に隣接するメチレンプロトンの酸性を利用して、脱炭酸によってケトンを生成します .

カルボン酸の調製

この化合物は、カルボン酸の合成に使用できます。 4-クロロベンジルアセト酢酸エチルのアルキル誘導体は、濃KOHで処理し、酸性化すると、アルキル酢酸を生成し、これは有機合成における基本的なビルディングブロックです .

ジカルボン酸の合成

このエステルは、ジカルボン酸の前駆体としても役立ちます。 たとえば、コハク酸は、エステルのナトリウム塩と臭化エチル酢酸を反応させた後、酸加水分解によって合成できます .

エノラート化学

この化合物は、安定化されたエノラートを形成するのに理想的で、アルキル化やアシル化を含むさまざまな有機反応の中間体です。 これらのエノラートは、さらにハロゲン化アルキルまたは酸ハロゲン化物と反応して、分子にさまざまな置換基を導入できます .

アミノ酸合成

生化学では、4-クロロベンジルアセト酢酸エチルは、アミノ酸の合成に利用できます。 この化合物から形成されたエノラートは、ペプチドやタンパク質の合成に不可欠な、複雑なアミノ酸構造の構築に使用できます .

作用機序

Target of Action

This compound is a derivative of acetoacetic acid, which is known to have acidic α-protons and is ideal for forming stabilized enolates . .

Mode of Action

It can be inferred from its structure that it may undergo reactions at the benzylic position . The chlorine atom on the benzyl group might make the compound more reactive, allowing it to participate in various chemical reactions.

Biochemical Pathways

Based on its structural similarity to other benzylic compounds, it may be involved in reactions at the benzylic position

Pharmacokinetics

Its molecular weight is 254.71 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .

特性

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNZKQSSZWNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373882 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36600-72-3 | |

| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36600-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

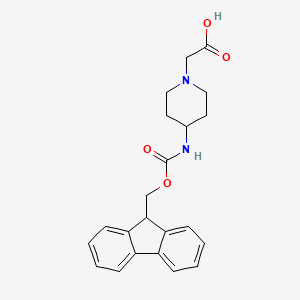

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)

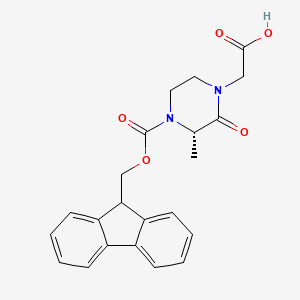

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

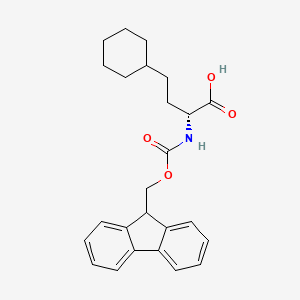

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)